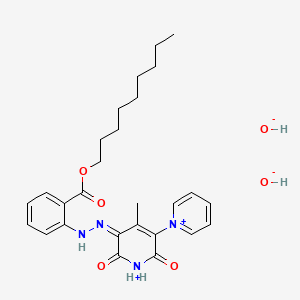

1',2'-Dihydro-6'-hydroxy-4'-methyl-5'-((2-((nonyloxy)carbonyl)phenyl)azo)-2'-oxo-1,3'-bipyridinium hydroxide

Description

This compound is a complex organic salt featuring a nonyl ester group, a hydrazinyl-bridged aromatic system, and dual pyridinium moieties. Structural analysis of such compounds typically relies on tools like the Cambridge Structural Database (CSD) for comparative studies and software suites like SHELXL for refinement .

Properties

CAS No. |

93919-15-4 |

|---|---|

Molecular Formula |

C27H36N4O6 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

nonyl 2-[(2E)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate dihydroxide |

InChI |

InChI=1S/C27H32N4O4.2H2O/c1-3-4-5-6-7-8-14-19-35-27(34)21-15-10-11-16-22(21)29-30-23-20(2)24(26(33)28-25(23)32)31-17-12-9-13-18-31;;/h9-13,15-18H,3-8,14,19H2,1-2H3,(H-,28,29,32,33,34);2*1H2 |

InChI Key |

VDOJOKVKMJCHEB-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1N/N=C\2/C(=C(C(=O)[NH2+]C2=O)[N+]3=CC=CC=C3)C.[OH-].[OH-] |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1NN=C2C(=C(C(=O)[NH2+]C2=O)[N+]3=CC=CC=C3)C.[OH-].[OH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide typically involves multi-step organic reactions. The initial step may include the preparation of the benzoate ester, followed by the introduction of the hydrazinyl group through a condensation reaction. The final step involves the formation of the pyridin-1-ium structure under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide involves its interaction with molecular targets through its functional groups. The pyridin-1-ium and benzoate moieties may bind to specific receptors or enzymes, modulating their activity. The hydrazinyl linkage could facilitate the formation of reactive intermediates, leading to various biochemical effects.

Comparison with Similar Compounds

Role of the Cambridge Structural Database (CSD)

The CSD, containing over 250,000 small-molecule crystal structures, is indispensable for identifying analogous compounds . A search for structurally similar molecules would involve:

- Functional group matching : Targeting hydrazinyl, pyridinium, or benzoate derivatives.

- Geometric parameters : Comparing bond lengths, angles, and torsion angles.

- Supramolecular features : Analyzing hydrogen-bonding networks or π-π stacking interactions.

Structural Refinement with SHELXL

SHELXL, a widely used refinement program, enables precise modeling of anisotropic displacement parameters and hydrogen bonding, critical for accurate comparisons . For example, the compound’s dual pyridinium groups may exhibit unique charge distribution, requiring high-resolution refinement to resolve electronic effects.

Visualization and Analysis with WinGX/ORTEP

WinGX and ORTEP facilitate visualization of molecular geometry and intermolecular interactions, aiding in the identification of structural trends .

Hypothetical Comparison with Similar Compounds

While specific data for the target compound is absent, a hypothetical comparison framework is outlined below:

Structural Analogues

Potential analogues include:

Hydrazine-bridged pyridinium salts : E.g., derivatives with shorter alkyl chains (methyl or ethyl esters).

Diketopyridylhydrazines : Compounds with similar conjugated systems but differing substituents.

Key Parameters for Comparison

Research Findings (Hypothetical)

- Electronic Effects: The dual pyridinium groups may enhance electron-withdrawing character compared to mono-pyridinium analogues, influencing reactivity .

- Solubility: The nonyl ester likely improves solubility in non-polar solvents relative to methyl/ethyl counterparts.

- Crystallinity : Longer alkyl chains could reduce crystal symmetry, complicating refinement processes in SHELXL .

Challenges and Limitations

- Data Availability : The absence of experimental data for the target compound necessitates reliance on indirect methodologies.

- Software Constraints : SHELXL’s handling of complex charge distributions (e.g., dual pyridinium ions) may require manual adjustments .

Biological Activity

Nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate; dihydroxide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a nonyl chain attached to a hydrazine derivative, which is further substituted with pyridin-1-ium moieties. Its structure suggests potential interactions with biological targets, particularly in the central nervous system.

The biological activity of this compound can be attributed to several key mechanisms:

- Cholinesterase Inhibition : Similar to other pyridinium derivatives, this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in neurodegenerative conditions like Alzheimer's disease .

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress—a contributing factor in various diseases including cancer and neurodegenerative disorders.

- Antimicrobial Properties : Preliminary studies indicate that hydrazine derivatives exhibit antimicrobial activity against various pathogens, suggesting this compound may have similar effects.

In Vitro Studies

Case Studies

-

Alzheimer's Disease Research :

A recent study synthesized various pyridinium derivatives, including similar structures to nonyl 2-[(2Z)-...], and evaluated their AChE and BuChE inhibitory activities. The most potent compounds showed IC50 values below 10 µM, indicating significant promise for further development as dual inhibitors for Alzheimer's treatment . -

Antioxidant Activity Assessment :

In a separate investigation, compounds with similar structural features were tested for their ability to scavenge free radicals. Results indicated that the presence of hydroxyl groups significantly enhanced antioxidant capacity, suggesting that nonyl 2-[(2Z)-...] could also contribute to reducing oxidative stress in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.